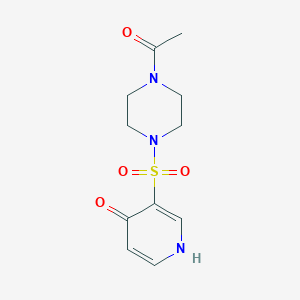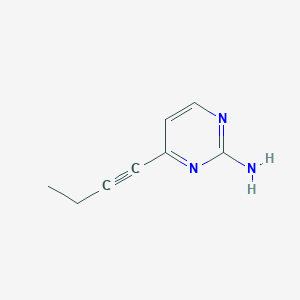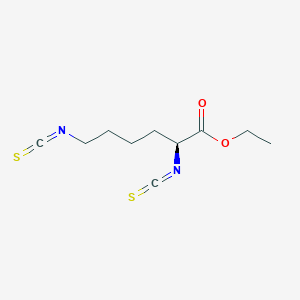
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyloxy group, a vinyl group, and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol typically involves multiple steps, including the formation of the carbon skeleton, introduction of the functional groups, and stereochemical control. Common synthetic routes may involve:
Formation of the Carbon Skeleton: This can be achieved through methods such as Grignard reactions, aldol condensations, or Wittig reactions.
Introduction of Functional Groups: The benzyloxy group can be introduced via benzylation reactions, while the vinyl group can be added through Heck or Suzuki coupling reactions.
Stereochemical Control: The stereochemistry can be controlled using chiral catalysts or auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, while the vinyl group can participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds with biomolecules, influencing the compound’s activity and specificity.
相似化合物的比较
Similar Compounds
(7R,8S,10R)-10-(methoxy)-7-vinylhenicosan-8-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(7R,8S,10R)-10-(benzyloxy)-7-ethylhenicosan-8-ol: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
(7R,8S,10R)-10-(benzyloxy)-7-vinylhenicosan-8-ol is unique due to its combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C30H52O2 |
|---|---|
分子量 |
444.7 g/mol |
IUPAC 名称 |
(7R,8S,10R)-7-ethenyl-10-phenylmethoxyhenicosan-8-ol |
InChI |
InChI=1S/C30H52O2/c1-4-7-9-11-12-13-14-15-20-24-29(32-26-27-21-17-16-18-22-27)25-30(31)28(6-3)23-19-10-8-5-2/h6,16-18,21-22,28-31H,3-5,7-15,19-20,23-26H2,1-2H3/t28-,29+,30-/m0/s1 |
InChI 键 |
AMWRWENFEILJDY-JBOQNHBVSA-N |
手性 SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C=C)O)OCC1=CC=CC=C1 |
规范 SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C=C)O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


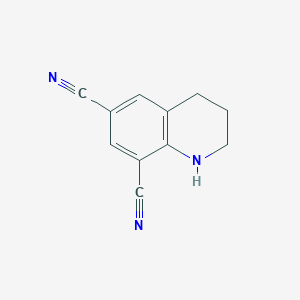
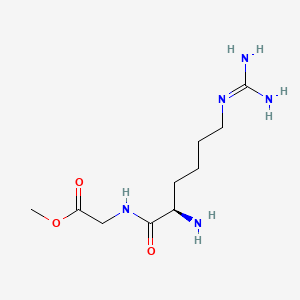
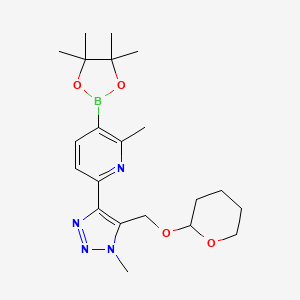
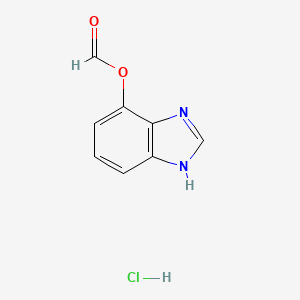
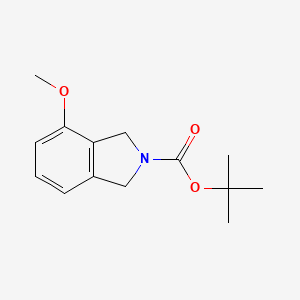
![(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B11825772.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11825791.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)
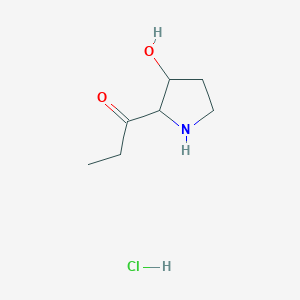
![N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B11825813.png)
